3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid
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Overview
Description
- It serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation.
- The incorporation of rigidity into the linker region impacts the 3D orientation of the degrader, influencing ternary complex formation and drug-like properties .
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthetic route involves the reaction of with .
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including esterification, amidation, and cyclization.
Common Reagents and Conditions: Reagents like and are commonly used for esterification.
Major Products: The major product is the target compound itself, which serves as a versatile linker in PROTACs.
Scientific Research Applications
Chemistry: Used as a building block for designing PROTAC molecules.
Biology: Enables targeted protein degradation, aiding in the study of protein function and cellular processes.
Industry: Limited information on industrial applications.
Mechanism of Action
- The compound facilitates targeted protein degradation by linking the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
- Molecular targets and specific pathways depend on the PROTAC design and the protein of interest.
Comparison with Similar Compounds
Similar Compounds: Other semi-flexible linkers used in PROTACs include 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)boronic acid pinacol ester .
Uniqueness: The specific structure and properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid contribute to its uniqueness in PROTAC development.
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methoxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-7-12(8-10-19)14-11-13(16(20)21)5-6-15(14)23-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21) |
InChI Key |
UQERZNKXURLELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)OC |
Origin of Product |
United States |
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